molecular formula C19H18FN5O2 B2554584 N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 1208653-21-7

N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2554584
CAS No.: 1208653-21-7
M. Wt: 367.384
InChI Key: LXGVQHLQWUAJRD-UHFFFAOYSA-N
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Description

N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its complex structure, which includes benzyl and fluorobenzyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Alkylation: The benzyl and fluorobenzyl groups are introduced via alkylation reactions using benzyl halides and fluorobenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, fluorobenzyl halides, potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products

    Amines: Reduction of the nitro group yields corresponding amines.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituents introduced.

Scientific Research Applications

N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-benzyl-N2-(4-chlorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
  • N4-benzyl-N2-(4-methylbenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine
  • N4-benzyl-N2-(4-bromobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Uniqueness

N4-benzyl-N2-(4-fluorobenzyl)-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-N-benzyl-2-N-[(4-fluorophenyl)methyl]-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-13-17(25(26)27)18(21-11-14-5-3-2-4-6-14)24-19(23-13)22-12-15-7-9-16(20)10-8-15/h2-10H,11-12H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGVQHLQWUAJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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